

# Toluene diisocyanate production process and chemical intermediates.

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An In-depth Technical Guide to the Production of **Toluene Diisocyanate** (TDI)

### Introduction

**Toluene diisocyanate** (TDI) is a vital aromatic diisocyanate and a key component in the production of polyurethanes.[1] Primarily used in the manufacturing of flexible foams for furniture, bedding, and automotive seating, TDI also finds applications in coatings, sealants, adhesives, and elastomers.[2] The global production of TDI is a large-scale industrial process, with approximately 1.4 billion kilograms produced in the year 2000.[1] Commercial TDI is typically available as a mixture of its 2,4 and 2,6 isomers, most commonly in 80:20 and 65:35 ratios.[1][3]

This technical guide provides a detailed overview of the core manufacturing process for **Toluene Diisocyanate**, its principal chemical intermediates, and the associated reaction conditions. The content is tailored for researchers, scientists, and professionals in drug development and related chemical fields, offering in-depth procedural insights and quantitative data.

### **Core Production Process**

The industrial synthesis of TDI is a continuous, multi-step process that begins with toluene.[2] [3] The process can be broken down into three primary stages:

Nitration: Toluene is nitrated to produce dinitrotoluene (DNT).



- Hydrogenation: DNT is then reduced to toluenediamine (TDA).
- Phosgenation: Finally, TDA is treated with phosgene to yield the final product, TDI.[1]

Each of these stages involves specific chemical intermediates and requires carefully controlled conditions to ensure high yield and purity of the desired isomers.

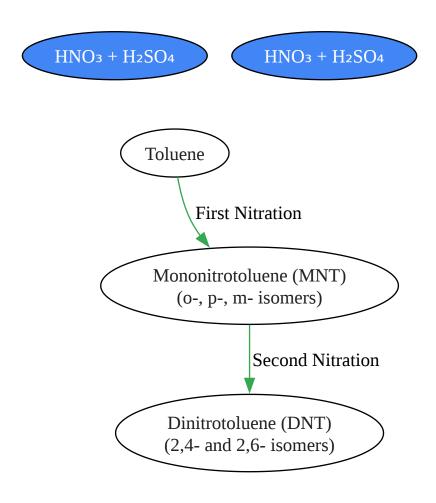
## Stage I: Nitration of Toluene to Dinitrotoluene (DNT)

The first stage in TDI production is the electrophilic aromatic substitution of toluene using a nitrating agent. The methyl group on the toluene ring is an activating group, making it approximately 25 times more reactive than benzene.[4] This increased reactivity allows for milder nitration conditions.[3]

### **Chemical Intermediates and Reactions**

The nitration occurs in two steps. First, toluene is mono-nitrated to a mixture of o-, p-, and m-nitrotoluene. Due to the ortho-, para-directing effect of the methyl group, the ortho and para isomers are the major products.[4][5] This mixture is then subjected to a second nitration to yield dinitrotoluene (DNT).[3] The primary isomers formed are 2,4-dinitrotoluene and 2,6-dinitrotoluene.[3][6]





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**Quantitative Data: Nitration** 



Parameter	Value / Condition	Reference
First Nitration (Mononitrotoluene)		
Nitrating Acid Composition	25-30% HNO3, 55-58% H <sub>2</sub> SO <sub>4</sub>	[7]
Reaction Temperature	35-45°C	[7]
Isomer Distribution (MNT)	~63% ortho, 33-34% para, 4% meta	[3][7]
Second Nitration (Dinitrotoluene)		
Nitrating Acid Composition	60% HNO3, 30% H2SO4	[7]
Reaction Temperature	60-65°C	[7]
Isomer Distribution (DNT)	~80% 2,4-DNT, ~20% 2,6-DNT	[3][6]

# **Experimental Protocol: Two-Step Nitration of Toluene**

This protocol outlines a laboratory-scale procedure for the nitration of toluene to dinitrotoluene.

#### Materials:

- Toluene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H2SO4)
- Ice-water bath
- Separatory funnel
- · Diethyl ether
- 10% Sodium Bicarbonate (NaHCO<sub>3</sub>) solution



Anhydrous sodium sulfate

Procedure:[4][8]

- Preparation of Nitrating Acid: In a flask placed in an ice-water bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid while stirring. Maintain a low temperature throughout the addition.
- First Nitration (Mononitration):
  - Cool the toluene in a separate reaction flask to below 10°C using an ice-salt bath.
  - Slowly add the prepared nitrating acid dropwise to the cooled toluene over a period of 1.5 to 2 hours. The reaction is highly exothermic; the internal temperature must be maintained below 5°C to prevent over-nitration and side reactions.[8]
  - After the addition is complete, allow the mixture to slowly warm to room temperature while stirring continues for an additional period.
- Work-up (for analysis of MNT):
  - Transfer the reaction mixture to a separatory funnel containing cold water.
  - Extract the organic layer with diethyl ether.
  - Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (venting frequently to release CO<sub>2</sub>), and finally with water.[4]
  - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to isolate the mononitrotoluene mixture.
- Second Nitration (Dinitration):
  - The mixture of mononitrotoluenes is subjected to a second nitration using a stronger nitrating acid and higher temperatures (e.g., 60-65°C) to produce dinitrotoluene.[7]
  - The work-up procedure is similar, involving washing with water and alkaline solutions to remove residual acids.[7]



• Purification: The resulting crude DNT is purified by distillation or crystallization.[3]

# Stage II: Hydrogenation of Dinitrotoluene (DNT) to Toluenediamine (TDA)

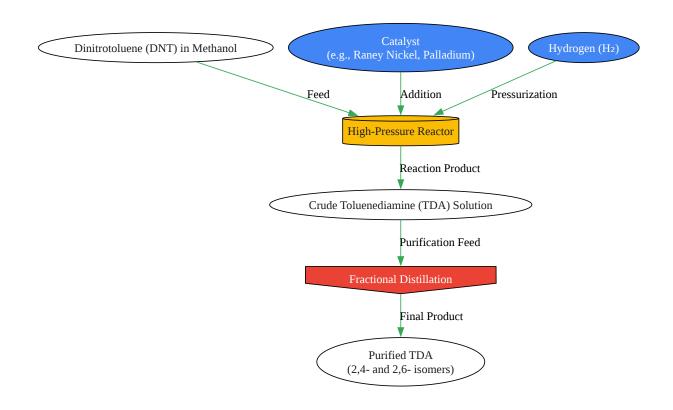
The second stage involves the catalytic reduction of the nitro groups on the DNT molecule to amine groups, forming toluenediamine (TDA). This is a standard process in aromatic synthesis.

[3]

#### **Chemical Intermediates and Reactions**

The mixture of 2,4-DNT and 2,6-DNT is hydrogenated to the corresponding 2,4-TDA and 2,6-TDA isomers. This reaction is typically carried out in the liquid phase using a catalyst.





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# **Quantitative Data: Hydrogenation**



Parameter	Value / Condition	Reference
Catalyst	Raney Nickel or Palladium- based catalysts	[3][7]
Solvent	Methanol	[3][7]
Temperature	~100°C	[3][7]
Pressure	>50 bar (5 MPa)	[3][7]
Selectivity to TDA	98-99%	[3]

## **Experimental Protocol: Catalytic Hydrogenation of DNT**

This protocol describes a generalized industrial procedure for the reduction of DNT.

#### Materials:

- Dinitrotoluene (80:20 mixture of 2,4- and 2,6-isomers)
- Methanol
- Raney Nickel or Palladium catalyst
- · Hydrogen gas
- High-pressure autoclave reactor

#### Procedure:[3][7]

- Reactor Charging: Dissolve the DNT mixture in methanol and charge the solution into a highpressure autoclave.
- Catalyst Addition: Add the hydrogenation catalyst (e.g., 2% by mass of Raney Nickel) to the reactor.[7]
- Hydrogenation Reaction:
  - Seal the reactor and purge with an inert gas, followed by hydrogen.



- Pressurize the reactor with hydrogen to the target pressure (e.g., 15-20 MPa).
- Heat the mixture to the reaction temperature (e.g., 100°C) with vigorous agitation to ensure good mixing of reactants and catalyst.[3][7]
- Maintain these conditions until hydrogen uptake ceases, indicating the completion of the reaction. The reduction of DNT is quantitative.[3]
- Product Recovery and Purification:
  - Cool the reactor and vent the excess hydrogen.
  - o Filter the reaction mixture to remove the catalyst.
  - The resulting solution of TDA in methanol is then subjected to fractional distillation to remove the solvent and purify the TDA isomer mixture.[3]

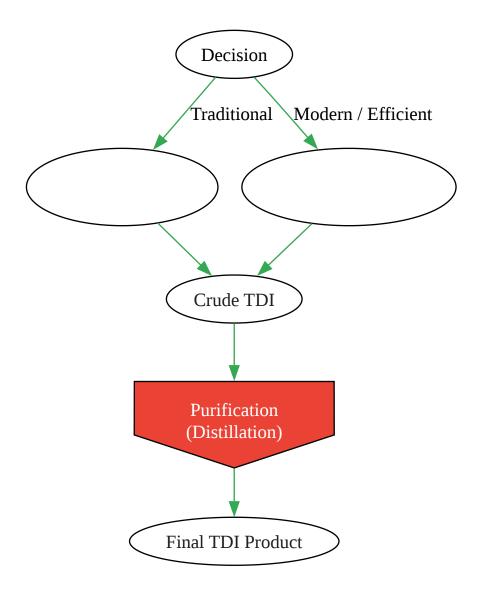
# Stage III: Phosgenation of Toluenediamine (TDA) to Toluene Diisocyanate (TDI)

The final and most critical stage is the reaction of the TDA mixture with phosgene (COCl<sub>2</sub>) to form TDI. This step is hazardous due to the extreme toxicity of phosgene and requires stringent safety measures.[2][9] The reaction can be carried out in either the liquid or gas phase.[10]

## **Chemical Intermediates and Reactions**

The reaction proceeds through the formation of intermediate carbamoyl chlorides, which then eliminate hydrogen chloride (HCl) at higher temperatures to form the diisocyanate groups.[3] HCl is a major byproduct of this reaction.[1]





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**Quantitative Data: Phosgenation** 



Parameter	Liquid-Phase Phosgenation	Gas-Phase Phosgenation	Reference
Solvent	o-dichlorobenzene, chlorobenzene	Inert gas or solvent vapors	[3][9][11]
Step 1: Cold Phosgenation			
Temperature	0-50°C	N/A	[3][12]
Intermediates	Carbamyl chlorides, Amine hydrochlorides	Gaseous intermediates	[3]
Step 2: Hot Phosgenation			
Temperature	170-185°C	300-400°C	[3][9]
Residence Time	~50 minutes	~20 seconds	[13]
Selectivity to TDI (from TDA)	~97%	Higher yields, >97%	[3][10]
Overall Yield (from Toluene)	~81% (Mitsubishi Process)	Higher than liquid- phase	[3][10]

# **Experimental Protocol: Liquid-Phase Phosgenation**

This protocol describes a two-step liquid-phase phosgenation process.

#### Materials:

- Toluenediamine (TDA)
- Phosgene (COCl<sub>2</sub>)
- Inert solvent (e.g., o-dichlorobenzene)
- Dry Hydrogen Chloride (HCl) gas (for salting method)
- Nitrogen gas



#### Procedure:[3][7][12]

- Solution Preparation: Dissolve the TDA isomer mixture in an inert solvent like odichlorobenzene.
- Optional Salting Step: To improve yield, the TDA solution can be converted into a slurry of diamine hydrochloride by injecting dry HCl gas before phosgenation. This method can increase the yield to 97%.[7]
- Cold Phosgenation (Step 1):
  - The TDA solution (or hydrochloride slurry) is fed into a first-stage reactor.
  - React the TDA with excess phosgene at a low temperature, typically between 0°C and 50°C.[12]
  - This initial reaction forms a mixture of carbamoyl chlorides and amine hydrochlorides.
- Hot Phosgenation (Step 2):
  - The mixture from the first stage is continuously fed into a second-stage reactor or "hot phosgenation tower."
  - The temperature is raised to 170-185°C, and the mixture is reacted further with phosgene. [3]
  - At this temperature, the intermediate carbamoyl chlorides decompose, eliminating HCl and forming the final toluene diisocyanate (TDI).
- Product Recovery and Purification:
  - The reaction mixture, containing TDI, solvent, and dissolved HCI, is processed to separate the components.
  - Excess phosgene and HCl are stripped from the solution, often with an inert gas stream,
     and can be recycled.[3]



 The crude TDI is then purified by fractional distillation to separate it from the high-boiling solvent and any byproducts.[11]

Gas-Phase Phosgenation: Modern TDI plants increasingly favor gas-phase phosgenation. This process involves reacting gaseous TDA and phosgene at high temperatures (300-400°C).[9] It offers significant advantages, including an 80% reduction in solvent use, a 60% reduction in energy consumption, and a drastically shorter reaction time.[13]

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